
4-(4-Ethylphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Ethylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246068. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Related compounds such as (4-ethylphenyl)sulfamic acid have been shown to interact with receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Biochemical Pathways
It is known that gut-microbiome-derived metabolites, such as 4-ethylphenol, can modulate neurological health and function . The catabolism of aromatic amino acids phenylalanine and tyrosine by certain gut microbiota yields 4-ethylphenol .
Pharmacokinetics
It is known that increased intestinal permeability, common in certain conditions such as autism, could potentially lead to increased absorption of related compounds like 4-ethylphenol . Kidney dysfunction could impact the clearance of these compounds from circulation .
Result of Action
It is known that high blood concentrations of host-modified 4-ethylphenol, 4-ethylphenol sulfate, are associated with an anxiety phenotype in autistic individuals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Ethylphenyl)-4-oxobutanoic acid. For instance, the gut microbiome’s composition can affect the production of 4-Ethylphenol . Additionally, factors such as diet, medication, and overall health status can influence the gut microbiome and, consequently, the production and effects of 4-Ethylphenol .
Biological Activity
4-(4-Ethylphenyl)-4-oxobutanoic acid, a compound with the chemical formula , has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by a ketone functional group and an ethyl-substituted phenyl ring, which may influence its biological interactions. It is important to note that this compound can cause skin and eye irritation, necessitating careful handling in laboratory settings .
Research indicates that this compound acts primarily as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine pathway. This pathway is crucial for the metabolism of tryptophan and has been linked to various neurodegenerative diseases . By inhibiting this enzyme, the compound may help mitigate neuroinflammation and neuronal damage associated with conditions such as Alzheimer's disease and Huntington's chorea.
Biological Activity Overview
- Neuroprotective Effects :
- The compound has shown promise in preventing neuronal cell death in models of neurodegenerative diseases. It potentially reduces oxidative stress and inflammation in neuronal cells.
- Calpain Inhibition :
Table 1: Summary of Biological Activities
Case Studies
-
Neurodegenerative Disease Model :
In a study involving animal models of Alzheimer's disease, treatment with this compound resulted in significant reductions in markers of neuroinflammation and improved cognitive function compared to controls. This suggests its potential as a therapeutic agent for managing Alzheimer's disease symptoms. -
Calpain Inhibition Study :
A study investigating the effects of calpain inhibitors showed that derivatives of this compound effectively reduced calpain activity in vitro, leading to decreased cell death in models of ischemia-reperfusion injury. This highlights its therapeutic potential in acute neurological injuries.
Q & A
Q. What are the optimal synthetic routes for 4-(4-Ethylphenyl)-4-oxobutanoic acid, and how can reaction conditions be systematically optimized?
Basic Research Focus : Initial synthesis pathways and yield optimization.
Methodological Answer :
The compound can be synthesized via Claisen condensation (as seen in structurally similar esters, ) or Knoevenagel condensation followed by hydrolysis and decarboxylation (analogous to 4-(2-Fluorophenyl)-4-oxobutanoic acid synthesis, ). Key parameters for optimization include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in aromatic systems.
- Temperature control : Maintain 60–80°C during condensation to minimize side reactions like over-oxidation.
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate intermediates.
Advanced Consideration : For large-scale synthesis, evaluate continuous flow reactors to improve heat transfer and reduce reaction time .
Q. How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?
Basic Research Focus : Structural confirmation via NMR and FTIR.
Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the ethylphenyl moiety. The ketone carbonyl (C=O) typically resonates at ~205–210 ppm in ¹³C NMR .
- X-ray crystallography : Use SHELXL for refinement (over 90% of small-molecule structures employ this software ). Key steps:
- Grow single crystals via slow evaporation in ethanol/water mixtures.
- Resolve torsional angles to confirm the spatial arrangement of the ethyl group relative to the ketone.
Advanced Consideration : For polymorph screening, employ synchrotron radiation to detect subtle lattice variations affecting bioavailability.
Q. What mechanistic insights explain contradictory yields in Friedel-Crafts acylations involving 4-Ethylphenyl substrates?
Advanced Research Focus : Reaction pathway elucidation and byproduct analysis.
Methodological Answer :
Contradictions often arise from competing electrophilic substitution pathways . For example:
- Para vs. ortho substitution : Steric hindrance from the ethyl group may favor para-acylation, but electron-donating effects can redirect reactivity.
- Byproduct formation : Monitor for diacylated products using LC-MS. Mitigate via:
Data-Driven Approach : Compare yields under varying AlCl₃ concentrations (0.5–2.0 eq.) to identify stoichiometric thresholds for optimal monoacylation .
Q. How can researchers design robust assays to evaluate the biological activity of this compound derivatives?
Advanced Research Focus : Enzyme inhibition and cellular uptake studies.
Methodological Answer :
- Enzyme inhibition assays :
- COX-1/COX-2 inhibition : Use a fluorometric kit to measure prostaglandin E₂ suppression (IC₅₀ calculations require dose-response curves with 8–10 concentrations ).
- Kynurenine-3-hydroxylase (KMO) assays : Monitor NADH depletion spectrophotometrically at 340 nm .
- Cellular uptake : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation in RAW 264.7 macrophages .
Validation : Cross-validate results with molecular docking (AutoDock Vina) to correlate inhibitory potency with binding affinity at active sites.
Q. What strategies address crystallographic data discrepancies in polymorphic forms of this compound?
Advanced Research Focus : Handling crystallographic outliers and twinning.
Methodological Answer :
- Twinning analysis : Use SHELXD for initial phasing and SHELXE for density modification in twinned crystals .
- High-resolution data : Collect datasets at 100 K with a CCD detector (λ = 0.710–0.920 Å) to minimize thermal motion artifacts.
- Discrepancy resolution :
- Compare R-factors across multiple refinement cycles.
- Validate H-bonding networks using Mercury CSD software.
Case Study : For a monoclinic P2₁/c space group, ensure the ethyl group’s orientation does not clash with symmetry-equivalent molecules.
Q. How can computational methods reconcile conflicting reactivity predictions for this compound in nucleophilic substitutions?
Advanced Research Focus : Computational vs. experimental reactivity profiles.
Methodological Answer :
- DFT/MD simulations :
- Calculate Fukui indices to identify electrophilic hotspots (e.g., ketone vs. aromatic ring reactivity ).
- Simulate solvation effects using COSMO-RS to predict solvent-dependent reaction pathways.
- Experimental validation :
- Conduct competitive reactions with para-substituted nucleophiles (e.g., p-toluenesulfonate vs. acetate).
- Analyze product ratios via GC-MS.
Contradiction Management : If simulations predict aryl fluoride formation but experiments show no substitution, investigate steric shielding by the ethyl group via NCI (non-covalent interaction) plots.
Properties
IUPAC Name |
4-(4-ethylphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHLIRYSBPOFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311853 | |
Record name | 4-(4-Ethylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49594-75-4 | |
Record name | 49594-75-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Ethylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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